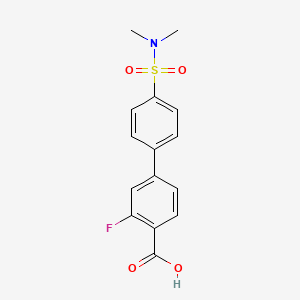
4-(4-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid (4-MDSM) is a synthetic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and other organic solvents. It has a molecular weight of 264.3 g/mol and a melting point of 166-168°C. 4-MDSM is a derivative of benzoic acid and is commonly used as a reagent in organic synthesis.
科学的研究の応用
4-(4-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid, 95% is used in a variety of scientific research applications. It has been used as a reagent in organic synthesis and as a catalyst in a variety of reactions. It is also used as a fluorescent probe in fluorescence spectroscopy and as a substrate in enzymatic assays. In addition, 4-(4-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid, 95% has been used to study the properties of proteins and other biomolecules in vitro.
作用機序
The mechanism of action of 4-(4-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid, 95% is not yet fully understood. However, it is believed that its sulfonate group is responsible for its activity. The sulfonate group can act as an acid and can form hydrogen bonds with the amino acid side chains of proteins. This interaction can alter the structure and function of proteins, leading to changes in their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid, 95% are not yet fully understood. However, it has been shown to have a variety of effects on proteins, enzymes, and other biomolecules. For example, it has been reported to inhibit the activity of some enzymes, such as cytochrome P450, and to increase the activity of others, such as glutathione S-transferase. In addition, 4-(4-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid, 95% has been shown to affect the structure and function of proteins, leading to changes in their activity.
実験室実験の利点と制限
The use of 4-(4-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid, 95% in laboratory experiments has a number of advantages. It is a relatively simple and efficient synthesis method, and can be used to produce large quantities of the compound. In addition, it is relatively inexpensive and non-toxic, making it safe to use in a variety of laboratory settings. However, there are some limitations to the use of 4-(4-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid, 95% in laboratory experiments. The compound is not very stable and can degrade over time. In addition, its mechanism of action is not fully understood, making it difficult to predict its effects in a given experiment.
将来の方向性
The use of 4-(4-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid, 95% in scientific research has a number of potential future directions. Further research is needed to better understand its mechanism of action and the biochemical and physiological effects it can have on proteins and other biomolecules. In addition, the development of new and improved synthesis methods for 4-(4-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid, 95% could lead to more efficient and cost-effective production of the compound. Finally, the development of new and improved analytical techniques could enable more accurate and precise measurements of the compound, which could lead to a better understanding of its effects in laboratory experiments.
合成法
4-(4-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid, 95% is synthesized by a process known as sulfonation. In this process, 4-methylbenzoic acid is reacted with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction yields 4-(4-N,N-dimethylsulfamoylphenyl)-3-methylbenzoic acid as the product. This method is simple and efficient, and can be used to produce large quantities of 4-(4-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid, 95%.
特性
IUPAC Name |
4-[4-(dimethylsulfamoyl)phenyl]-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-11-10-13(16(18)19)6-9-15(11)12-4-7-14(8-5-12)22(20,21)17(2)3/h4-10H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBVKKDBIGBUMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














